molecular formula C12H23BP B3067401 Borane-dicyclohexylphosphine complex CAS No. 108756-88-3

Borane-dicyclohexylphosphine complex

Cat. No. B3067401
CAS RN: 108756-88-3
M. Wt: 209.1 g/mol
InChI Key: TVRLVVNHOYLIPR-UHFFFAOYSA-N
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Description

The Borane-dicyclohexylphosphine complex is a laboratory chemical with the molecular formula C12H26BP . It is also known as Dicyclohexylphosphine-borane complex .


Synthesis Analysis

The synthesis of phosphine-borane complexes has been a topic of interest in recent years. These complexes are valuable surrogates of phosphines, enabling easy handling and purification . A general synthesis of phosphine-borane complexes proceeding in high yield in a safe, green process from borane generated in situ from sodium borohydride has been described .


Molecular Structure Analysis

The molecular structure of the Borane-dicyclohexylphosphine complex is represented by the formula C12H26BP . The average mass of the complex is 212.120 Da and the monoisotopic mass is 212.186523 Da .


Chemical Reactions Analysis

Phosphine-borane complexes have been shown to selectively reduce disulfide bonds . A clean and simple method for deprotection of phosphines from borane complexes has been reported . The reactions of phosphine protection and deprotection have been studied based on experimental kinetic data as well as quantum-chemical calculations .


Physical And Chemical Properties Analysis

The Borane-dicyclohexylphosphine complex is a white powder . It has a melting point range of 77.0°C to 81.0°C . It is soluble in water but decomposes upon contact .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Structure Analysis : Borane complexes like cyclopropylamine and cyclopropylphosphine have been prepared and characterized. These complexes exhibit rotamers with structures similar to their corresponding free systems. Notably, complexation leads to bond elongation or shortening, rationalized by charge transfer during electron donation. These complexes show potential as recyclable hydrogen storage materials due to their stability and energy dynamics (Németh et al., 2010).

  • Efficient Asymmetric Synthesis : The use of borane complexes has been demonstrated in the efficient asymmetric synthesis of optically pure tertiary mono and diphosphine ligands, showcasing the utility of these complexes in producing chiral molecules (Jugé et al., 1990).

Applications in Organic and Organometallic Chemistry

  • Hydrophosphination Reactions : Borane complexes facilitate regio- and stereoselective hydrophosphination reactions of alkynes, proving useful in synthesizing vinylphosphine derivatives. These derivatives are valuable building blocks in organic and organometallic chemistry (Mimeau & Gaumont, 2003).

  • C-P Coupling Reactions : Palladium-catalyzed C-P cross-coupling of vinyl triflates with secondary phosphine-boranes has been employed to synthesize vinylphosphine-borane complexes. This method provides access to phosphine derivatives not easily accessible by other approaches (Julienne et al., 2007).

  • Coordination Behavior in Ligands : Monophosphine-boranes act as bidentate ambiphilic ligands, exhibiting structural versatility in forming complexes with metals like Pd and Au. This demonstrates their significant role in coordination chemistry (Bontemps et al., 2006).

  • Activation with Borane : Phosphine-borane complexes, upon activation with borane, exhibit reactivity akin to phosphine-oxide. They facilitate alkylation and olefination reactions, highlighting their utility in synthetic chemistry (Gourdel et al., 1993).

Mechanism of Action

Phosphine-borane complexes have been shown to selectively reduce disulfide bonds . This property has been used to identify and quantify disulfide formation and reduction in response to phosphine-borane complexes .

Safety and Hazards

The Borane-dicyclohexylphosphine complex is considered hazardous. In contact with water, it releases flammable gases . It is advised to keep away from any possible contact with water due to the risk of violent reaction and possible flash fire . It should be handled under inert gas and protected from moisture .

Future Directions

Phosphine-borane complexes have been emerging as unique catalysts for the bifunctional activation of small molecules . The distinct electronic effect revealed by recent studies will be helpful to advance the rational design of boron-based transition metal catalysts for bifunctional catalysis and their applications .

properties

InChI

InChI=1S/C12H23P.B/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h11-13H,1-10H2;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRLVVNHOYLIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B].C1CCC(CC1)PC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 11241306

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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